molecular formula C7H7BO3 B151174 2-Formylphenylboronic acid CAS No. 40138-16-7

2-Formylphenylboronic acid

Cat. No.: B151174
CAS No.: 40138-16-7
M. Wt: 149.94 g/mol
InChI Key: DGUWACLYDSWXRZ-UHFFFAOYSA-N
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Description

2-Formylphenylboronic acid: is an organic compound with the molecular formula C7H7BO3 2-(Dihydroxyboryl)benzaldehyde or 2-Boronobenzaldehyde . This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is particularly notable for its formyl group (–CHO) attached to the benzene ring, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

2-Formylphenylboronic acid (2-FPBA) is a boronic acid derivative that has been reported to interact with various biological targets. The primary target of 2-FPBA is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA .

Mode of Action

2-FPBA interacts with its targets through the formation of dynamic covalent hydrazone and oxime bonds in physiological conditions . The dynamic nature of the 2-FPBA handle enables an interplay between the thiazolidine and diazaborine forms, which allows obtaining various products controlled by the order of addition of the components .

Biochemical Pathways

The interaction of 2-FPBA with LeuRS disrupts the normal protein synthesis process, leading to the inhibition of microbial growth . The compound’s ability to form dynamic covalent bonds allows it to participate in various biochemical pathways, affecting the overall metabolic processes within the microorganism .

Result of Action

The action of 2-FPBA results in the inhibition of microbial growth. By blocking the function of LeuRS, 2-FPBA disrupts protein synthesis, leading to the death of the microorganism . This makes 2-FPBA a potential candidate for the development of new antimicrobial agents .

Action Environment

The action of 2-FPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the equilibrium between the thiazolidine and diazaborine forms of 2-FPBA . Additionally, the presence of other compounds in the environment can also influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction typically proceeds under mild conditions, yielding the desired boronic acid product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Formylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalyst, base (e.g., potassium carbonate).

Major Products:

    Oxidation: 2-Formylbenzoic acid.

    Reduction: 2-Hydroxyphenylboronic acid.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Formylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Fluorophenylboronic acid

Comparison:

  • 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have the formyl group attached at different positions on the benzene ring, which can influence their reactivity and applications.
  • 2-Fluorophenylboronic acid contains a fluorine substituent instead of a formyl group, which imparts different electronic properties and reactivity.

Uniqueness: 2-Formylphenylboronic acid is unique due to the presence of both the boronic acid and formyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in the development of sensors and probes .

Properties

IUPAC Name

(2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUWACLYDSWXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901733
Record name NoName_873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40138-16-7
Record name 2-Formylbenzeneboronic acid
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Record name 2-Formylphenylboronic acid
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Record name 2-Formylphenylboronic acid
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Record name 2-Formylbenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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